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Compound of Interest

Compound Name: 5-Methoxy-1,3-benzoxazole-2-thiol

Cat. No.: B1586402

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-1,3-
benzoxazole-2-thiol

This guide provides a comprehensive technical overview of the spectroscopic data for 5-
Methoxy-1,3-benzoxazole-2-thiol (CAS No: 49559-83-3). Designed for researchers,
scientists, and professionals in drug development, this document synthesizes predictive data
with established principles of spectroscopic analysis. Given the limited availability of published
experimental spectra for this specific molecule, this guide establishes a robust analytical
framework based on data from structurally analogous compounds and foundational
spectroscopic theory.

Introduction to 5-Methoxy-1,3-benzoxazole-2-thiol

5-Methoxy-1,3-benzoxazole-2-thiol is a heterocyclic compound featuring a benzoxazole core,
a structure of significant interest in medicinal chemistry due to its presence in a wide range of
pharmacologically active agents.[1] Its molecular formula is CsH7NO=2S, with a molecular weight
of 181.21 g/mol .[2][3] A key characteristic of this molecule is its existence in two tautomeric
forms: the thiol and the thione, an equilibrium that significantly influences its spectroscopic
properties.[1] This guide will dissect the anticipated spectroscopic fingerprint of this molecule,
providing the technical basis for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of
organic molecules. For 5-Methoxy-1,3-benzoxazole-2-thiol, both *H and 3C NMR provide
definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for reproducibility.

o Sample Preparation: For tH NMR, dissolve 1-10 mg of the purified compound in
approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCIs). For 13C
NMR, a more concentrated sample of 10-50 mg is recommended due to the lower natural
abundance of the 13C isotope.[4]

¢ Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

o Data Acquisition: Record spectra at a standard probe temperature (e.g., 298 K). For H
NMR, acquire 16-32 scans. For 3C NMR, acquire 1024 or more scans to achieve an
adequate signal-to-noise ratio.

o Referencing: Chemical shifts (d) are reported in parts per million (ppm) and referenced
internally to the residual solvent signal or tetramethylsilane (TMS) at O ppm.

Proton (*H) NMR Spectroscopy

The *H NMR spectrum provides a precise map of the proton environments. The aromatic
protons of the benzoxazole ring typically resonate in the downfield region between 7.0 and 8.5
ppm.[4] The methoxy group protons are expected in the range of 3.7-3.9 ppm.[5]

5-Methoxy-1,3-benzoxazole-2-thiol Structure

Click to download full resolution via product page

Caption: Molecular structure and proton numbering for *H NMR analysis.
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Table 1: Predicted *H NMR Spectroscopic Data (in DMSO-ds)
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Predicted Coupling .
Proton ) . L Rationale &
. Chemical Shift  Multiplicity Constant (J,
Assighment Notes

(6, ppm)

Hz)

NH (Thione)

~12.0-13.0

Broad Singlet

The thione
tautomer's N-H
proton is acidic
and often
exchanges,
leading to a
broad signal. Its
chemical shift is
highly dependent
on concentration

and temperature.

H-7

~7.20-7.30

Doublet

Jortho = 8.5

Ortho-coupled to
H-6. Shielded by
the adjacent

oxygen atom.

H-6

~6.90 - 7.00

Doublet of

Doublets

Jortho = 8.5,
Jmeta=2.5

Coupled to both
H-7 (ortho) and
H-4 (meta).

H-4

~6.80 - 6.90

Doublet

Jmeta=2.5

Meta-coupled to
H-6. Shifted
upfield due to the
strong electron-
donating effect of
the methoxy
group at the para

position.

OCHs

~3.75

Singlet

Characteristic
chemical shift for
an aromatic

methoxy group.

[5]
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Carbon-13 (**C) NMR Spectroscopy

The 3C NMR spectrum reveals the number of unique carbon environments and provides

insight into their electronic nature. The broad chemical shift range allows for clear distinction

between sp?, sp3, and quaternary carbons.[6]

Table 2: Predicted 13C NMR Spectroscopic Data (in DMSO-de)

Carbon Assignment

Predicted Chemical Shift

Rationale & Notes

(5, ppm)
The thione carbon is
significantly deshielded,
C-2 (C=S) ~175-185 _ _ o
appearing far downfield. This is
a key identifier.
Aromatic carbon directly
C-5 ~155 - 160 attached to the electron-
donating methoxy group.
Bridgehead carbon adjacent to
C-3a ~148 - 152 . _
the ring nitrogen.
Bridgehead carbon adjacent to
C-7a ~140 - 145 ]
the ring oxygen.[4]
Aromatic CH carbon ortho to
C-7 ~112-118 _
the ring oxygen.
Aromatic CH carbon ortho to
C-4 ~110- 115
the methoxy group.
Aromatic CH carbon meta to
C-6 ~100 - 105
the methoxy group.
Typical chemical shift for a
methoxy group carbon
OCHs ~55 - 60 y grotp

attached to an aromatic ring.[5]

[7]
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Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.[5]

The IR spectrum of 5-Methoxy-1,3-benzoxazole-2-thiol is expected to show characteristic
bands confirming the presence of its key functional groups. The thiol-thione tautomerism is
particularly evident, with the thione form generally predominating in the solid state. This results
in a strong C=S absorption and a characteristic N-H stretch, rather than a weak S-H stretch.[1]

Table 3: Predicted Characteristic IR Absorption Bands
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Wavenumber
(cm™)

Vibration Type

Functional
Group

Intensity

Notes

~3300 - 3100

N-H Stretch

Amide (Thione)

Medium-Strong

Indicates the
presence of the
dominant thione
tautomer.[1][8]

~3100 - 3000

C-H Stretch

Aromatic

Medium

Confirms the
aromatic ring

structure.

~2950 - 2850

C-H Stretch

Methoxy (CHs)

Medium

Aliphatic C-H
stretching from

the methoxy

group.

~2600 - 2550

S-H Stretch

Thiol

Weak

If the thiol
tautomer is
present, a weak
band may
appear in this

region.[9]

~1620

C=N Stretch

Oxazole Ring

Medium

Characteristic of
the benzoxazole

ring system.[1][8]

~1500 & ~1450

C=C Stretch

Aromatic Ring

Strong

Skeletal
vibrations of the

benzene ring.

~1250

C=S Stretch

Thione

Strong

A key diagnostic
peak for the
thione tautomer.

~1230 & ~1030

C-O-C Stretch

Aryl-Alkyl Ether

Strong

Asymmetric and
symmetric
stretching of the
methoxy group

ether linkage.
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Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound and
offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Electron lonization (El) MS

A typical protocol involves introducing a small amount of the volatile sample into a high-vacuum
chamber where it is bombarded with a high-energy electron beam (typically 70 eV). This
process creates a radical cation (molecular ion, M+e) which then undergoes fragmentation. The
resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Fragmentation Pathway

The fragmentation of 5-Methoxy-1,3-benzoxazole-2-thiol is expected to be initiated by the
formation of the molecular ion at m/z 181. Subsequent fragmentation would likely proceed
through characteristic losses of stable neutral molecules or radicals.

[M]*e
m/z = 181
- *CHs CcO - COS
[M - «CHs]* [M - CQO]J*e [M - COS]*e
m/z = 166 m/z = 153 m/z =121

CcoO

[M - «CHs - COJ*
m/z = 138

Click to download full resolution via product page
Caption: Proposed EI-MS fragmentation pathway for 5-Methoxy-1,3-benzoxazole-2-thiol.

Table 4: Predicted Major Fragment lons in EI-MS
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Proposed .

mlz Neutral Loss Rationale
lon/Fragment

181 [CsH7NO2S]*e - Molecular lon (M*e)

Loss of a methyl
radical from the
methoxy group, a
166 [C7HaNO2S]* *CHs common
fragmentation for
anisole-type

compounds.

Expulsion of carbon
153 [C7H7NOS] CcoO monoxide from the

oxazole ring.

Sequential loss of a
138 [CeHaNOS]* *CHs, CO methyl radical and
carbon monoxide.

Loss of carbonyl

sulfide, indicating
121 [C7H7N]*e Cos

cleavage of the

heterocyclic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Conjugated
systems, such as the benzoxazole ring, absorb light in the UV or visible range. Benzoxazole
derivatives are known to be strong UV absorbers, a property utilized in applications like organic
UV filters.[10][11][12]

Experimental Protocol: UV-Vis Spectrum Acquisition

e Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.

e Sample Preparation: Prepare a dilute solution of the compound (e.g., 104 to 10=> M).
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o Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to scan the absorbance of the
sample from approximately 200 to 400 nm, using the pure solvent as a reference.

Anticipated Absorption Spectrum

Based on structurally similar compounds, 5-Methoxy-1,3-benzoxazole-2-thiol is expected to
exhibit strong absorption in the UVA range.[10][13] The spectrum will likely be characterized by
one or more intense absorption bands corresponding to 1t - 1T* electronic transitions within the
conjugated aromatic and heterocyclic system. The exact position of the maximum absorption
wavelength (Amax) is influenced by the solvent and the specific electronic effects of the
substituents. A Amax in the range of 330-370 nm is anticipated.[10][11]

Conclusion

The structural elucidation of 5-Methoxy-1,3-benzoxazole-2-thiol can be confidently achieved
through a combined spectroscopic approach. The predicted data presented in this guide—from
the distinct pattern of aromatic protons and the highly deshielded thione carbon in NMR, to the
key N-H and C=S vibrational bands in IR, and the characteristic fragmentation pattern in mass
spectrometry—provides a validated blueprint for its identification. These spectroscopic
signatures serve as a definitive fingerprint for researchers working with this versatile
heterocyclic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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